

# CGS35066 solubility and preparation for experiments

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## Compound of Interest

Compound Name: CGS35066

Cat. No.: B15617009

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## Application Notes and Protocols for CGS35066

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**CGS35066** is a potent and selective aminophosphonate inhibitor of Endothelin-Converting Enzyme-1 (ECE-1).<sup>[1][2]</sup> ECE-1 is a key metalloprotease in the endothelin signaling pathway, responsible for the conversion of inactive big endothelin-1 (big ET-1) to the potent vasoconstrictor endothelin-1 (ET-1).<sup>[3][4]</sup> Due to its role in ET-1 production, ECE-1 is a therapeutic target for various cardiovascular and inflammatory diseases. **CGS35066** exhibits high selectivity for ECE-1 over neutral endopeptidase 24.11 (NEP).<sup>[4][5][6][7]</sup> These application notes provide detailed information on the solubility of **CGS35066** and protocols for its preparation in experimental settings.

### Physicochemical Properties

Property	Value	Reference
Molecular Weight	349.28 g/mol	[7]
Formula	C <sub>16</sub> H <sub>16</sub> NO <sub>6</sub> P	[7]
CAS Number	261619-50-5	[7]
Purity	≥98% (HPLC)	[3][7]
Storage	Desiccate at room temperature.	[3][7]

## In Vitro Activity

**CGS35066** demonstrates potent inhibition of ECE-1 activity in vitro.

Target	IC <sub>50</sub>	Species	Reference
Endothelin-Converting Enzyme-1 (ECE-1)	22 nM	Human	[5][6]
Neutral Endopeptidase 24.11 (NEP)	2.3 μM	Rat Kidney	[5][6]

## Solubility Data

The solubility of **CGS35066** has been determined in a limited number of solvents. Further testing in other common laboratory solvents may be required depending on the specific experimental needs.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Reference
1 eq. NaOH	34.92	100	[7]

Note: Information on the solubility of **CGS35066** in other common solvents such as DMSO, ethanol, or PBS is not readily available. Researchers should perform small-scale solubility tests before preparing large quantities of stock solutions in alternative solvents.

## Experimental Protocols

### Preparation of Stock Solutions

The following protocol describes the preparation of a 100 mM stock solution of **CGS35066** in 1 eq. NaOH.

Materials:

- **CGS35066** powder
- 1 N NaOH solution
- Sterile, nuclease-free water
- Sterile conical tubes or vials

Protocol:

- Weigh the desired amount of **CGS35066** powder.
- For every 34.92 mg of **CGS35066**, add 1 mL of 1 N NaOH to achieve a final concentration of 100 mM.
- Vortex briefly to dissolve the powder completely.
- If necessary, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for long-term storage. One vendor suggests that in solution, **CGS35066** should be used within one month to prevent loss of potency.

Table for Preparing Various Concentrations of **CGS35066** Stock Solution in 1 eq. NaOH:  
(Based on a molecular weight of 349.28 g/mol )

Desired Concentration (mM)	Mass for 1 mL (mg)	Mass for 5 mL (mg)	Mass for 10 mL (mg)
1	0.35	1.75	3.49
5	1.75	8.73	17.46
10	3.49	17.46	34.93
50	17.46	87.32	174.64

## In Vitro Experiment Protocol (General Guidance)

For cell-based assays, it is crucial to minimize the final concentration of NaOH in the culture medium to avoid pH shifts and cytotoxicity.

Protocol:

- Thaw the 100 mM **CGS35066** stock solution in 1 eq. NaOH.
- Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
- Crucial Step: It is highly recommended to perform a pilot experiment to determine the maximum tolerable concentration of the NaOH vehicle in your specific cell line. This can be done by preparing a vehicle control series (1 eq. NaOH diluted in culture medium to the same extent as the **CGS35066** dilutions) and assessing cell viability.
- Add the diluted **CGS35066** or vehicle control to the cell cultures and incubate for the desired period.

## In Vivo Experiment Protocol (General Guidance for Rats)

**CGS35066** has been shown to be effective in vivo in rats when administered intravenously.[5] While the exact vehicle used in the published studies is not specified, a common approach for in vivo formulation of compounds with limited aqueous solubility is to use a co-solvent system.

Recommended Doses in Rats (Intravenous):

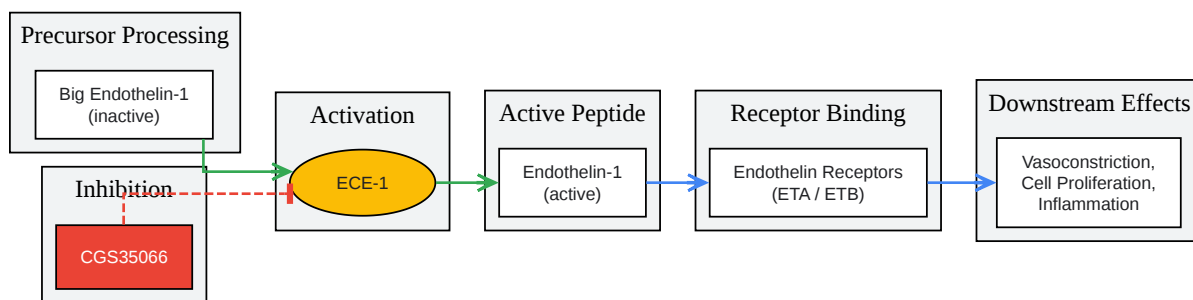
- 0.3, 1.0, 3.0, and 10.0 mg/kg.[5]

#### Protocol:

- Prepare the **CGS35066** solution for injection. Given its solubility in NaOH, a possible approach is to dissolve the compound in a minimal amount of 1 eq. NaOH and then dilute it with a pharmaceutically acceptable vehicle such as saline or PBS, adjusting the pH to physiological levels (pH 7.2-7.4) with HCl.
- Crucial Step: The final formulation should be sterile and clear of any precipitates. It is essential to perform a small-scale formulation test to ensure the compound remains in solution at the desired concentration and physiological pH.
- Administer the prepared solution to the animals via intravenous injection at the desired dose.
- A vehicle control group receiving the same formulation without **CGS35066** should be included in the experimental design.

## Signaling Pathway

**CGS35066** inhibits Endothelin-Converting Enzyme-1 (ECE-1), which plays a crucial role in the endothelin signaling pathway.

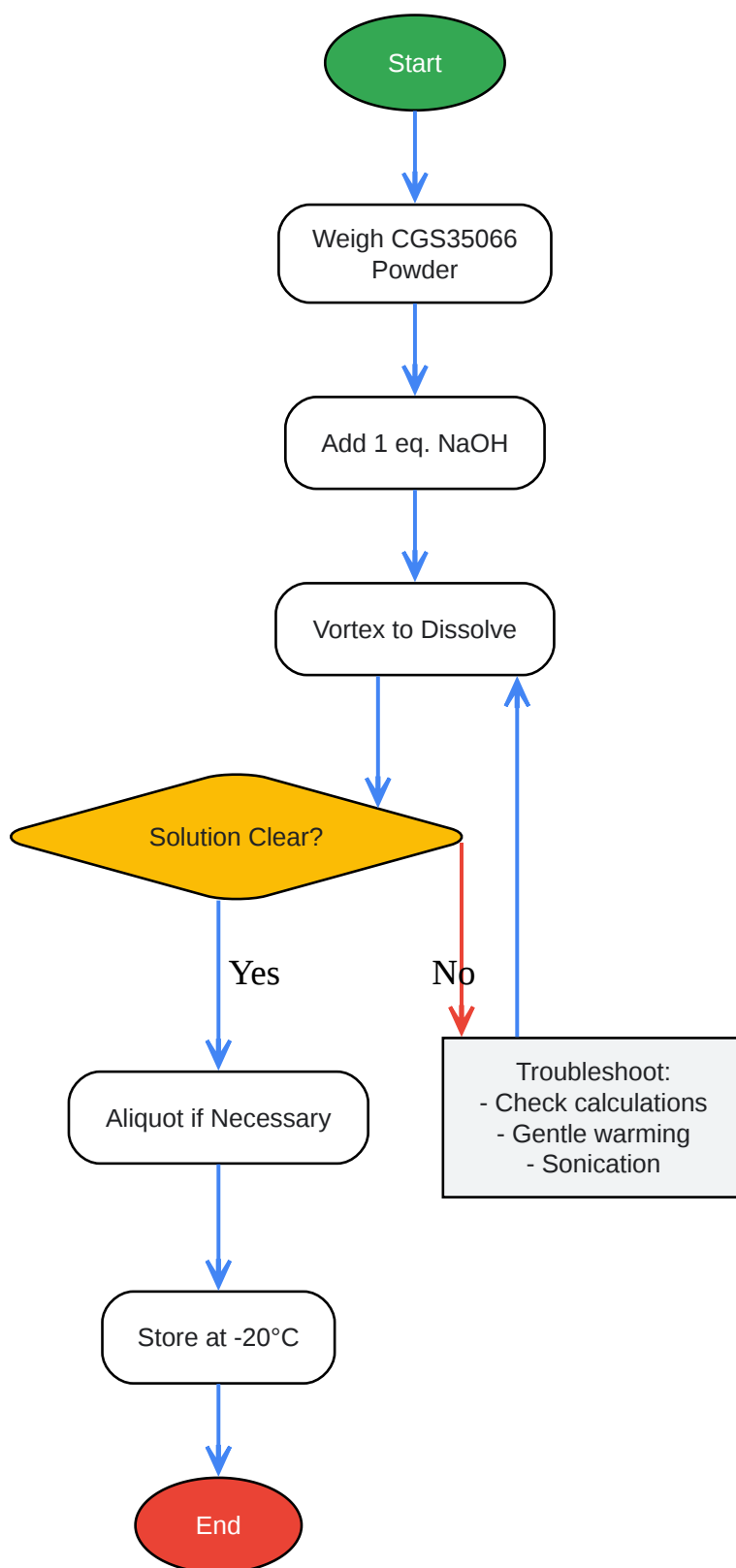


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Caption: Endothelin-1 signaling pathway and the inhibitory action of **CGS35066**.

## Experimental Workflow

The following diagram illustrates the general workflow for preparing a **CGS35066** stock solution.



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Caption: Workflow for preparing a **CGS35066** stock solution.

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